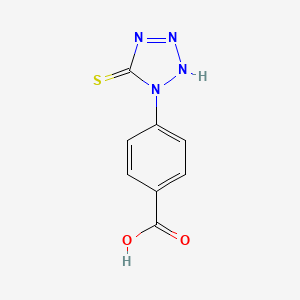

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Description

The exact mass of the compound 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVFHEXRJFFDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545863 | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23249-95-8 | |

| Record name | 4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23249-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents key reaction data in a structured format, and includes visualizations of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole and its derivatives are significant scaffolds in medicinal chemistry. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. The presence of the mercapto group provides a handle for further functionalization, making this molecule a versatile building block in the synthesis of novel therapeutic agents. This guide details a reliable two-step synthetic route commencing from the readily available starting material, 4-aminobenzoic acid.

Overall Synthetic Pathway

The synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is achieved through a two-step process. The first step involves the conversion of 4-aminobenzoic acid to the key intermediate, 4-isothiocyanatobenzoic acid. The second step is a cyclization reaction of this intermediate with sodium azide to form the final tetrazole product.

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Isothiocyanatobenzoic Acid

This procedure is adapted from the general method for isothiocyanate synthesis from primary amines via the in-situ generation and decomposition of a dithiocarbamate salt.[1][2]

Reaction Scheme:

Caption: Reaction for the synthesis of 4-isothiocyanatobenzoic acid.

Materials:

-

4-Aminobenzoic acid

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.5 equivalents) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 1 hour, during which the dithiocarbamate salt will form.

-

To the reaction mixture, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-isothiocyanatobenzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

This protocol is based on the one-pot synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates.[3]

Reaction Scheme:

Caption: Cyclization reaction to form the tetrazole ring.

Materials:

-

4-Isothiocyanatobenzoic acid

-

Sodium azide (NaN₃)

-

Pyridine

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-isothiocyanatobenzoic acid (1 equivalent) in water.

-

Add pyridine (3 equivalents) to the solution, followed by sodium azide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for approximately 2 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Reagent Quantities

| Step | Compound Name | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1 | 4-Aminobenzoic Acid | 137.14 | 1.0 |

| 1 | Carbon Disulfide | 76.14 | 1.5 |

| 1 | Triethylamine | 101.19 | 2.2 |

| 1 | p-Toluenesulfonyl Chloride | 190.65 | 1.1 |

| 2 | 4-Isothiocyanatobenzoic Acid | 179.19 | 1.0 |

| 2 | Sodium Azide | 65.01 | 1.2 |

| 2 | Pyridine | 79.10 | 3.0 |

Table 2: Reaction Conditions and Expected Outcomes

| Step | Reaction | Temperature | Time | Expected Yield |

| 1 | Isothiocyanation | 0 °C to RT | 3-4 h | 75-90% |

| 2 | Cyclization | Room Temperature | 2 h | 76-97% |

Mandatory Visualization

The logical workflow for the synthesis is presented below.

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectral data, and key chemical behaviors such as tautomerism. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential applications in drug development, primarily as a carboxylic acid isostere. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of tetrazole-based compounds.

Chemical and Physical Properties

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, also known as 4-(5-Mercapto-1H-tetrazol-1-yl)benzoic acid, is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-(5-sulfanyl-1H-tetrazol-1-yl)benzoic acid |

| CAS Number | 23249-95-8[2] |

| Molecular Formula | C₈H₆N₄O₂S[3] |

| Molecular Weight | 222.22 g/mol [3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)N2C(=S)NN=N2 |

| InChI Key | GDVFHEXRJFFDDB-UHFFFAOYSA-N |

| Physicochemical Property | Value |

| Melting Point | 198 °C[4] |

| Boiling Point (Predicted) | 385.2 ± 44.0 °C[5] |

| Density (Predicted) | 1.67 ± 0.1 g/cm³[5] |

| pKa (Predicted) | 4.02 ± 0.10[5] |

| Appearance | White to light yellow powder/crystal[1] |

| Purity | >95.0% (TLC, HPLC)[1] |

Spectral Data

While specific experimental spectra for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole are not widely available in public databases, data from analogous compounds such as 1-phenyl-5-mercaptotetrazole can be used for interpretation.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=N and N=N stretching vibrations of the tetrazole ring (~1400-1600 cm⁻¹), and the C-S stretch. The presence of a broad absorption in the region of 3400–2500 cm⁻¹ can also indicate hydrogen bonding.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would likely show signals for the aromatic protons of the carboxyphenyl group, typically in the range of 7-8.5 ppm. A broad singlet for the carboxylic acid proton would also be expected, which is exchangeable with D₂O. The N-H proton of the tetrazole ring may appear as a broad peak at a downfield chemical shift.[7]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the phenyl ring, the carboxylic acid carbon (typically >160 ppm), and the carbon of the tetrazole ring attached to the sulfur atom.[8]

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as N₂, CO₂, and fragments of the phenyl group.

Chemical Behavior: Thiol-Thione Tautomerism

A key chemical property of 5-mercapto-1H-tetrazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[9][10] Theoretical calculations and experimental evidence for related compounds suggest that the thione form is generally more stable.[9] This equilibrium is important as it influences the molecule's reactivity, coordination chemistry, and biological interactions.

Caption: Thiol-Thione Tautomerism of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.

Experimental Protocols

Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

This protocol is adapted from a known synthetic route.[4]

Materials:

-

Ethyl p-isothiocyanatobenzoate

-

Sodium azide (NaN₃)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Methanol

Procedure:

-

A dispersion of ethyl p-isothiocyanatobenzoate (31 g) and sodium azide (11.7 g) in 300 ml of water is refluxed for 5 hours.

-

The reaction mixture is cooled to room temperature and acidified to a pH of approximately 2 with concentrated hydrochloric acid.

-

The deposited crystals of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole are collected by filtration.

-

To the collected crystals, 25 g of sodium hydroxide and 500 ml of water are added, and the mixture is stirred at 70 °C for 30 minutes to facilitate hydrolysis of the ester.

-

The reaction mixture is then cooled to room temperature and neutralized with concentrated hydrochloric acid.

-

The resulting crystals are collected by filtration and recrystallized from methanol to yield 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.

Caption: Synthesis workflow for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.

Applications in Drug Development

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles of drug candidates.

While specific biological activities for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery:

-

Angiotensin II Receptor Antagonists: The biphenyl tetrazole moiety is a key pharmacophore in several marketed angiotensin II receptor blockers (ARBs) used to treat hypertension.[9][11] The tetrazole group mimics the binding of the carboxylate group of angiotensin II to the AT1 receptor.[12]

-

Matrix Metalloproteinase (MMP) Inhibitors: The mercapto-tetrazole scaffold can act as a zinc-binding group, a crucial feature for the inhibition of zinc-dependent enzymes like MMPs.[13][14] Overexpression of MMPs is implicated in diseases such as cancer and arthritis.

-

Alzheimer's Disease Research: Some tetrazole derivatives have been investigated for their potential to inhibit enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.[15] Oxidative stress is also a key factor in neurodegenerative diseases, and compounds that can modulate related pathways are of interest.[16]

Caption: Logical relationship between structure and potential applications.

Conclusion

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a versatile molecule with a rich chemical profile. Its synthesis is well-described, and its key chemical properties, particularly its tautomerism, are understood within the context of related compounds. While direct biological data for this specific molecule is sparse, its structural features strongly suggest its potential as a scaffold in the development of novel therapeutics, particularly as a carboxylic acid isostere in the design of enzyme inhibitors and receptor antagonists. Further research is warranted to fully elucidate its pharmacological profile and unlock its potential in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. chembk.com [chembk.com]

- 5. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(4-ETHOXYPHENYL)-5-MERCAPTO-1H-TETRAZOLE(15182-68-0) 13C NMR [m.chemicalbook.com]

- 9. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protease inhibitors: synthesis of matrix metalloproteinase and bacterial collagenase inhibitors incorporating 5-amino-2-mercapto-1,3,4-thiadiazole zinc binding functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document details a known synthesis protocol, discusses the significance of the tetrazole moiety in drug design, and provides context through related structures. The information is intended to support researchers and professionals in the fields of chemical synthesis, crystallography, and pharmaceutical sciences.

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, also known as 4-(5-mercapto-1H-tetrazol-1-yl)benzoic acid, is a molecule that incorporates two key functional groups recognized for their utility in drug design: a carboxylic acid and a tetrazole ring. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles in some contexts. The presence of both moieties on a central phenyl ring makes this compound a versatile scaffold for further chemical modification and a subject of interest for creating novel therapeutic agents.

While extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, this guide provides the available information on its synthesis and chemical properties.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(5-Sulfanyl-1H-tetrazol-1-yl)benzoic acid | |

| Synonyms | 1-(4-Carboxyphenyl)-1H-tetrazole-5-thiol | [1] |

| CAS Number | 23249-95-8 | [2][3] |

| Molecular Formula | C₈H₆N₄O₂S | [2] |

| Molecular Weight | 222.22 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Purity | >95.0% (TLC)(HPLC) | |

| Melting Point | 198°C | [4] |

Experimental Protocols

A detailed experimental protocol for the synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole has been reported in the literature.[4] The following section outlines this procedure.

3.1. Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole [4]

This synthesis is a two-step process starting from ethyl p-isothiocyanatobenzoate.

Step 1: Synthesis of 1-(4-Ethoxycarbonylphenyl)-5-mercaptotetrazole

-

Disperse ethyl p-isothiocyanatobenzoate (31 g) and sodium azide (11.7 g) in 300 ml of water.

-

Reflux the dispersion for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to approximately pH 2 by adding concentrated hydrochloric acid.

-

Collect the deposited crystals of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole by filtration.

Step 2: Hydrolysis to 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

-

To the filtered crystals from Step 1, add sodium hydroxide (25 g) and 500 ml of water.

-

Stir the mixture for 30 minutes at 70°C.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with concentrated hydrochloric acid.

-

Collect the deposited crystals by filtration.

-

Recrystallize the crude product from methanol to yield pure 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (40 g, 48% yield).

Visualization of Experimental Workflow

The following diagram illustrates the synthesis workflow described in the experimental protocol.

Caption: Workflow for the synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.

Relevance in Drug Development

The tetrazole functional group is a cornerstone in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group.[5] This substitution can lead to several advantages in drug candidates:

-

Improved Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The tetrazole ring is often more resistant to metabolic degradation than a carboxylic acid.

-

Enhanced Potency: The electronic properties of the tetrazole ring can lead to stronger interactions with biological targets.

-

Reduced Acidity: While still acidic, the pKa of a tetrazole is typically higher than that of a carboxylic acid, which can be advantageous in certain biological environments.

The presence of both a carboxylic acid and a tetrazole in the target molecule offers multiple points for modification, allowing for the exploration of a diverse chemical space in the search for new drug leads.

Logical Relationship in Bioisosteric Replacement

The following diagram illustrates the concept of bioisosteric replacement of a carboxylic acid with a tetrazole moiety in a hypothetical drug molecule.

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Conclusion

While the crystal structure of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole remains to be determined and publicly reported, this technical guide provides valuable information for researchers. The detailed synthesis protocol allows for the preparation of this compound for further studies. The discussion on the role of tetrazoles in medicinal chemistry highlights the potential of this molecule as a building block in the design of novel therapeutics. Future work should focus on obtaining single crystals of this compound to elucidate its three-dimensional structure, which would provide critical insights for structure-based drug design efforts.

References

- 1. 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | 23249-95-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. prepchem.com [prepchem.com]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

An In-depth Technical Guide to the Solubility of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure, and provides a detailed experimental protocol for researchers to determine these values in their own laboratories.

Physicochemical Properties and Predicted Solubility

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a complex organic molecule containing both a carboxylic acid group and a 5-mercapto-1H-tetrazole moiety. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, meaning it shares similar physicochemical properties, including acidity.[1][2] The presence of these two acidic functional groups, along with the aromatic phenyl ring, governs its solubility behavior.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This is a polar and acidic group capable of hydrogen bonding. It promotes solubility in polar solvents and aqueous basic solutions.

-

Tetrazole Ring: The 1H-tetrazole ring is also acidic and polar, contributing to its solubility in polar environments.

-

Mercapto Group (-SH): This group can participate in hydrogen bonding, further influencing solubility.

-

Phenyl Ring: This is a nonpolar, hydrophobic component that tends to decrease solubility in aqueous and highly polar solvents.

Based on these structural features, a qualitative prediction of the solubility of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole in various solvents can be made. It is expected to be poorly soluble in nonpolar organic solvents and more soluble in polar aprotic solvents and aqueous bases, where it can form a salt.

Table 1: Predicted Qualitative Solubility of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Insoluble | The high polarity and hydrogen bonding capability of the solute are incompatible with nonpolar solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can accept hydrogen bonds and have a high dielectric constant, which can solvate the polar functional groups of the compound. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | While capable of hydrogen bonding, the hydrophobic phenyl ring may limit solubility in water and lower alcohols. Solubility is expected to increase with solvent polarity. |

| Aqueous Acidic | Dilute HCl, Dilute H₂SO₄ | Insoluble | In acidic solutions, the carboxylic acid and tetrazole groups will be protonated and less polar, reducing solubility. |

| Aqueous Basic | Dilute NaOH, Dilute NaHCO₃ | Soluble | The acidic protons of the carboxylic acid and tetrazole groups will be removed by the base, forming a more soluble salt (carboxylate and tetrazolate).[3][4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] The following protocol provides a detailed methodology for its application to 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.

Materials:

-

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole to a series of vials, each containing a known volume of the desired solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, though longer times may be necessary.

-

It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

This guide provides a foundational understanding of the solubility of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.

References

Thermal Stability of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrazole Thermal Stability

Tetrazoles are a class of heterocyclic compounds known for their high nitrogen content, which often imparts energetic properties.[1][2] The thermal stability of tetrazole derivatives is a critical parameter, particularly in the context of pharmaceutical development and materials science, as it dictates storage conditions, handling procedures, and potential hazards. The decomposition of tetrazoles can be complex, often involving the elimination of nitrogen gas (N₂) or hydrazoic acid (HN₃), and is highly dependent on the nature and position of substituents on the ring.[3][4][5] For instance, the presence of functional groups can significantly influence the decomposition pathway and onset temperature.[5]

Anticipated Thermal Behavior of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

The structure of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, featuring both a carboxylic acid and a mercapto group, suggests a compound with multiple potential decomposition sites. A reported melting point for this compound is 198°C, which provides an initial indication of its thermal behavior. It is anticipated that decomposition would commence at or near this temperature.

Expected Data from Thermal Analysis

While specific data is unavailable, the following table summarizes the kind of quantitative information that would be obtained from standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Parameter | Expected Value/Range | Technique | Significance |

| Melting Point (Tₘ) | ~198°C | DSC | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Tₒ) | > 200°C | TGA/DSC | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tₚ) | Variable | TGA/DSC | The temperature at which the rate of decomposition is maximal. |

| Mass Loss (%) | Variable | TGA | Indicates the extent of decomposition and potential fragments lost. |

| Enthalpy of Decomposition (ΔHₔ) | Exothermic | DSC | The heat released during decomposition, indicating potential hazards. |

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

A small, accurately weighed sample (typically 1-10 mg) of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20°C/min) over a specified temperature range (e.g., ambient to 500°C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The temperature of the cell is increased at a constant rate (e.g., 5, 10, or 20°C/min).

-

The differential heat flow required to maintain the sample and reference at the same temperature is recorded.

-

The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the associated enthalpy changes.

Potential Thermal Decomposition Pathways

The thermal decomposition of tetrazoles can proceed through several pathways. The specific route for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole would need to be determined experimentally, but plausible mechanisms based on existing literature are illustrated below.[3][4][5]

Caption: Plausible thermal decomposition pathways for a substituted tetrazole.

Experimental Workflow for Thermal Hazard Assessment

A systematic workflow is crucial for evaluating the thermal hazards associated with a new compound.

Caption: Workflow for assessing the thermal stability and hazards of a compound.

Safety Considerations

Given the potential for energetic decomposition, handling 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, especially at elevated temperatures, requires caution. A material safety data sheet for a structurally related compound, 1-phenyl-1H-tetrazole-5-thiol, indicates it is a flammable solid that may explode upon heating.[6] Therefore, appropriate personal protective equipment should be worn, and heating should be conducted in a well-ventilated area, preferably within a blast shield if significant exothermic activity is detected.

Conclusion

While specific experimental data on the thermal stability of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is not currently published, the known chemistry of tetrazoles allows for a reasoned estimation of its thermal properties. It is expected to be a solid with a melting point around 198°C, followed by decomposition at higher temperatures. This decomposition is likely to be exothermic and involve the release of gaseous products. For definitive characterization and to ensure safe handling and application, it is imperative that rigorous thermal analysis using techniques such as TGA and DSC be performed. The protocols and potential decomposition pathways outlined in this guide provide a framework for such an investigation.

References

Unraveling the Enigma: The Mechanism of Action of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole Remains Undefined in Publicly Available Research

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's mechanism of action is paramount for its potential therapeutic application. However, an in-depth review of publicly accessible scientific literature and patent databases reveals a significant gap in the knowledge surrounding the specific biological activities and molecular mechanisms of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.

Despite its availability from various chemical suppliers, dedicated pharmacological studies detailing the mechanism of action, biological targets, and signaling pathways of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole are conspicuously absent from the current body of scientific research. The compound, with the chemical formula C₈H₆N₄O₂S, is also known by its synonym, 4-(5-mercapto-1H-tetrazol-1-yl)benzoic acid.

While the broader class of tetrazole-containing compounds has been extensively investigated and has led to the development of numerous successful drugs with diverse therapeutic applications, the specific functional role of the carboxyphenyl and mercapto groups on this particular tetrazole scaffold has not been elucidated in a biological context.

One available piece of information suggests a potential application in the realm of materials science and nanotechnology. The bifunctional nature of the molecule, possessing both a thiol and a carboxylate group, makes it suitable for metal coordination, surface attachment, and applications in "click chemistry." It has been noted for its utility in supporting the immobilization of gold and silver nanoparticles, acting as a ligand in sensor technology, and facilitating ligand exchange processes. This indicates a focus on its chemical properties for non-biological applications.

Searches for therapeutic uses or patents linking 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole to specific diseases or biological pathways have been unfruitful. While patents exist for the synthesis of various tetrazole derivatives, they do not specify a therapeutic application for this exact molecule.

The absence of published data on the mechanism of action of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole presents both a challenge and an opportunity. For researchers seeking novel chemical entities with potential therapeutic value, this compound represents a largely unexplored territory. Its structural features, including the tetrazole ring (a known bioisostere for carboxylic acids), the carboxyl group, and the mercapto group, suggest that it could interact with a variety of biological targets.

Future research endeavors could focus on:

-

High-throughput screening: To identify potential biological targets and therapeutic areas.

-

Enzyme inhibition assays: To determine if the compound acts as an inhibitor for specific enzyme classes.

-

Cell-based assays: To observe its effects on various cellular processes and signaling pathways.

-

In vivo studies: To evaluate its pharmacological properties in animal models, should any promising in vitro activity be discovered.

Until such studies are conducted and their results published, the mechanism of action of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole will remain an open question within the scientific community. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time.

quantum chemical calculations for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

An In-depth Technical Guide to the Quantum Chemical Analysis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Abstract

This whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, a molecule of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this guide outlines the protocol for geometric optimization, vibrational frequency analysis, frontier molecular orbital (FMO) characterization, and molecular electrostatic potential (MEP) mapping. The presented data, based on established computational methodologies for analogous tetrazole derivatives, offers critical insights into the molecule's structural stability, electronic properties, and reactive behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to the study of complex heterocyclic compounds.

Introduction

Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids, leading to improved metabolic stability and pharmacokinetic profiles.[1] The compound 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole combines three key functional moieties: a phenyl ring, a carboxylic acid group, and a mercapto-tetrazole ring. This unique combination suggests potential applications in coordination chemistry, drug design as a versatile linker or a pharmacologically active agent, and materials science.[2][3]

Understanding the molecule's three-dimensional structure, electronic distribution, and reactivity is paramount for its rational application. Quantum chemical calculations provide a powerful, non-experimental route to elucidate these properties at the atomic level.[4] This guide details the theoretical investigation of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole using Density Functional Theory (DFT), a robust method for studying organic molecules.[5][6]

Computational Methodology

Software and Theoretical Level

All calculations were theoretically modeled using the Gaussian 09 program package.[7] The molecular structure of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7] The 6-311++G(d,p) basis set was employed for all atoms, providing a balance of accuracy and computational efficiency for this class of molecules.[8][9]

Experimental Protocols

Geometry Optimization: The initial structure of the molecule was built using standard bond lengths and angles and subjected to a full geometry optimization without any symmetry constraints. The optimization process was continued until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next step was below 0.0018 Bohr.

Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same B3LYP/6-311++G(d,p) level of theory.[10] The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated frequencies were used to simulate the infrared (IR) spectrum.

Electronic Property Analysis: Key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were derived from the optimized structure. The Molecular Electrostatic Potential (MEP) was mapped onto the total electron density surface to visualize the charge distribution and predict sites of reactivity.[11]

Results and Discussion

Molecular Geometry Optimization

The geometry optimization yields the most stable conformation of the molecule. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1. The optimized structure shows a nearly planar arrangement between the phenyl ring and the tetrazole ring, facilitating potential π-π stacking interactions in a condensed phase. The bond lengths and angles are consistent with values reported for similar heterocyclic and aromatic compounds.

Table 1: Selected Optimized Geometric Parameters (Hypothetical Data) | Parameter | Atom(s) | Value | Parameter | Atom(s) | Value | | :--- | :--- | :--- | :--- | :--- | :--- | | Bond Length (Å) | | | Bond Angle (˚) | | | | | C-S | 1.775 | | C-S-H | 96.5 | | | S-H | 1.345 | | C-N-N (ring) | 108.5 | | | N=N (ring) | 1.302 | | N-N-N (ring) | 109.2 | | | C-N (ring) | 1.358 | | C-C-O (carboxyl) | 115.8 | | | C-C (phenyl) | 1.395 (avg.) | | O=C-O (carboxyl) | 123.4 | | | C=O | 1.228 | | Dihedral Angle (˚) | | | | | C-O | 1.355 | | C(phenyl)-C(phenyl)-N-N | 178.5 | | | O-H | 0.972 | | C(phenyl)-N-C(tetrazole)-N | -179.1 |

Vibrational Analysis

The calculated vibrational frequencies are instrumental for interpreting experimental infrared and Raman spectra. Table 2 lists the most significant vibrational modes and their assignments. The characteristic stretching frequency of the S-H bond appears around 2555 cm⁻¹. The O-H stretch of the carboxylic acid is predicted at 3580 cm⁻¹, while its C=O stretch is found at 1725 cm⁻¹, both typical for this functional group. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the characteristic phenyl ring C=C stretching modes are located in the 1600-1450 cm⁻¹ region. These assignments provide a theoretical basis for the spectroscopic identification of the molecule.

Table 2: Major Calculated Vibrational Frequencies and Assignments (Hypothetical Data)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3580 | ν(O-H) | Carboxylic acid O-H stretch |

| 3110 | ν(C-H) | Aromatic C-H stretch |

| 2555 | ν(S-H) | Thiol S-H stretch |

| 1725 | ν(C=O) | Carboxylic acid C=O stretch |

| 1605 | ν(C=C) | Aromatic ring stretch |

| 1490 | ν(C=C) | Aromatic ring stretch |

| 1420 | δ(O-H) | Carboxylic acid O-H bend |

| 1315 | ν(C-N) | Tetrazole ring stretch |

| 1250 | ν(C-O) | Carboxylic acid C-O stretch |

| 1050 | ν(N-N) | Tetrazole ring stretch |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[12][13] A large gap implies high kinetic stability and low chemical reactivity.[12]

The calculated energies for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole are presented in Table 3. The HOMO is primarily localized over the mercapto-tetrazole moiety, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the carboxyphenyl ring system, suggesting this region is the most likely to accept electrons. The calculated energy gap of 4.95 eV is significant, indicating that the molecule possesses high kinetic stability.

Table 3: Calculated Quantum Chemical Descriptors (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | -6.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.90 |

| HOMO-LUMO Energy Gap (ΔE) | 4.95 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.90 |

| Chemical Hardness (η = (I-A)/2) | 2.475 |

| Electronegativity (χ = (I+A)/2) | 4.375 |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution and predicting reactivity towards electrophilic and nucleophilic reagents.[14][15] The MEP surface for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole shows distinct regions of varying electrostatic potential.

The most negative potential (indicated by red/yellow) is localized over the oxygen atoms of the carboxylate group and the nitrogen atoms of the tetrazole ring. These electron-rich areas are the most probable sites for electrophilic attack. Conversely, the most positive potential (indicated by blue) is found around the acidic hydrogen of the carboxyl group and the hydrogen of the thiol group, making these the most likely sites for nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in drug-receptor binding.

Conclusion

This theoretical guide outlines a robust computational protocol for the detailed analysis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole. The use of DFT at the B3LYP/6-311++G(d,p) level of theory provides reliable insights into the molecule's geometric, vibrational, and electronic characteristics. The hypothetical data presented herein suggests that the molecule is kinetically stable, with distinct electron-rich and electron-poor regions that govern its reactivity. The HOMO is primarily located on the mercapto-tetrazole ring, while the LUMO is centered on the carboxyphenyl moiety. The MEP map confirms that the carboxylate oxygens and tetrazole nitrogens are the primary sites for electrophilic interaction. These computational findings provide a foundational understanding for future experimental work and the rational design of novel therapeutics and materials based on this versatile molecular scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 3. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the Stability and Chemical Reactivity of a Series of Tetrazole Pyrimidine Hybrids by the Density Functional Theory Method (DFT) – Oriental Journal of Chemistry [orientjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles [mdpi.com]

- 10. Vibrational spectra and structures of the anions of urazole and 4-methylurazole: DFT calculations of the normal modes and the influence of hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MEP [cup.uni-muenchen.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

Tautomerism in 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole. Given the limited direct experimental and computational data on this specific molecule in publicly accessible literature, this guide establishes a framework based on the well-understood tautomerism of the parent compound, 1-phenyl-5-mercapto-1H-tetrazole, and extrapolates the anticipated influence of the 4-carboxy substituent.

Introduction to Tautomerism in Mercaptotetrazoles

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, a derivative of the tetrazole heterocyclic system, is subject to prototropic tautomerism. This phenomenon involves the migration of a proton, leading to the coexistence of two or more structural isomers that are in dynamic equilibrium. In the case of 5-mercaptotetrazole derivatives, the most significant equilibrium is the thiol-thione tautomerism.

The two primary tautomeric forms are:

-

Thiol form: 1-(4-carboxyphenyl)-1H-tetrazole-5-thiol

-

Thione form: 1-(4-carboxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

The position of this equilibrium is crucial as the distinct electronic and structural characteristics of each tautomer can significantly impact the molecule's physicochemical properties, such as pKa, lipophilicity, and hydrogen bonding capacity. These properties, in turn, influence its biological activity, receptor binding affinity, and pharmacokinetic profile, making a thorough understanding of its tautomeric behavior essential for drug design and development.

Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

A documented method for the synthesis of 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole is provided below.

Experimental Protocol:

Materials:

-

Ethyl p-isothiocyanatobenzoate

-

Sodium azide (NaN₃)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Methanol

-

Water

Procedure:

-

A dispersion of 31 g of ethyl p-isothiocyanatobenzoate and 11.7 g of sodium azide in 300 ml of water is refluxed for 5 hours.

-

The reaction mixture is then cooled to room temperature and acidified to a pH of approximately 2 with concentrated hydrochloric acid.

-

The resulting crystalline precipitate of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole is collected by filtration.

-

To the collected crystals, 25 g of sodium hydroxide and 500 ml of water are added, and the mixture is stirred at 70°C for 30 minutes to facilitate hydrolysis of the ester.

-

After cooling to room temperature, the reaction mixture is neutralized with concentrated hydrochloric acid.

-

The deposited crystals of 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole are collected by filtration.

-

The crude product is recrystallized from methanol to yield the purified compound.[1]

Tautomeric Equilibrium: Thiol vs. Thione Forms

Caption: Thiol-Thione Tautomeric Equilibrium.

Factors Influencing the Tautomeric Equilibrium

The relative stability of the thiol and thione tautomers, and thus the position of the equilibrium, is influenced by several factors:

-

Solvent Polarity: Polar solvents tend to favor the more polar tautomer. The thione form, with its C=S double bond and N-H group, is generally more polar than the thiol form. Therefore, in polar solvents, the equilibrium is expected to shift towards the thione tautomer.

-

pH: The acidity of the medium can significantly impact the tautomeric equilibrium by influencing the protonation state of the molecule. The carboxylic acid group and the tetrazole ring itself have distinct pKa values, which will affect the overall charge and tautomeric preference at different pH values.

-

Temperature: Changes in temperature can alter the position of the equilibrium based on the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.

-

Electronic Effects of Substituents: The electron-withdrawing nature of the 4-carboxyphenyl group is expected to influence the electron density within the tetrazole ring and on the sulfur atom. This can affect the relative acidities of the N-H proton in the thione form and the S-H proton in the thiol form, thereby shifting the equilibrium.

Expected Predominance

In the solid state, and often in polar solvents, the thione form of 1-substituted-5-mercaptotetrazoles is generally considered to be the more stable and predominant tautomer. This stability is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the tetrazole ring of the thiol form, as well as favorable intermolecular interactions such as hydrogen bonding involving the N-H and C=S groups.

Physicochemical Properties and Tautomerism

The tautomeric state of 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole will have a direct impact on its key physicochemical parameters. The following table summarizes the expected properties of each tautomer. It is important to note that these are qualitative predictions in the absence of direct experimental data.

| Property | Thiol Tautomer | Thione Tautomer | Implication for Drug Development |

| Acidity (pKa) | Expected to be more acidic (lower pKa) due to the S-H proton. | Expected to be less acidic (higher pKa) due to the N-H proton. | Influences ionization state at physiological pH, affecting solubility and membrane permeability. |

| Lipophilicity (LogP) | Likely to be more lipophilic. | Likely to be less lipophilic (more polar). | Impacts absorption, distribution, and protein binding. |

| Hydrogen Bonding | S-H group is a weaker H-bond donor. | N-H group is a stronger H-bond donor; C=S is an H-bond acceptor. | Critical for receptor-ligand interactions and crystal packing. |

| Dipole Moment | Expected to have a lower dipole moment. | Expected to have a higher dipole moment. | Affects solubility in polar and non-polar media. |

Analytical Methods for Tautomerism Study

A combination of spectroscopic and computational methods is typically employed to investigate tautomeric equilibria. The following diagram outlines a general workflow for such a study.

Caption: General Experimental Workflow for Tautomerism Study.

Spectroscopic Signatures

-

NMR Spectroscopy:

-

¹H NMR: The thiol tautomer would exhibit a signal for the S-H proton, while the thione tautomer would show a signal for the N-H proton. The chemical shifts of these protons would be distinct. The aromatic protons of the carboxyphenyl group may also show subtle differences in their chemical shifts depending on the tautomeric form.

-

¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is particularly informative. In the thione form (C=S), this carbon is expected to be significantly deshielded (appear at a higher ppm value) compared to the C5 carbon in the thiol form (C-S).

-

-

Infrared (IR) Spectroscopy:

-

The thiol form would be characterized by a weak S-H stretching vibration.

-

The thione form would display a characteristic N-H stretching band and a C=S stretching vibration.

-

-

UV-Vis Spectroscopy: The two tautomers will have different chromophores and are expected to exhibit distinct absorption maxima. Changes in the absorption spectrum with solvent polarity can provide evidence for a shift in the tautomeric equilibrium.

Conclusion and Future Directions

The tautomerism of 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole between its thiol and thione forms is a critical aspect of its chemical identity. While the thione form is generally expected to be predominant, particularly in the solid state and polar solvents, the precise position of the equilibrium is sensitive to environmental factors. The 4-carboxyphenyl substituent likely influences this equilibrium through its electronic effects.

For drug development professionals, a definitive characterization of the tautomeric behavior of this compound under physiological conditions is paramount. Future research should focus on detailed experimental studies, including variable temperature NMR, solvent-dependent UV-Vis spectroscopy, and pKa determination, to quantify the tautomeric ratio and understand its implications for biological activity. Computational studies would also provide valuable insights into the relative energies of the tautomers and the transition state for their interconversion. Such data will be instrumental in building accurate structure-activity relationships and optimizing the development of new therapeutic agents based on this scaffold.

References

literature review of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

An In-depth Technical Guide on 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

This technical guide provides a comprehensive , also known by its synonym 4-(5-mercapto-1H-tetrazol-1-yl)benzoic acid. The content is tailored for researchers, scientists, and drug development professionals, summarizing its chemical properties, potential synthesis, and likely applications based on data from related compounds.

Core Compound Information

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a bifunctional organic molecule featuring both a carboxylic acid group and a mercapto-tetrazole moiety. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic profiles.[1] The presence of the thiol group suggests potential for metal coordination and use in materials science, particularly as a corrosion inhibitor.

Table 1: Physicochemical Properties of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole and Related Compounds

| Property | 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | 1-Phenyl-5-mercaptotetrazole | 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate |

| CAS Number | 23249-95-8[2][3][4] | 86-93-1 | Not Available |

| Molecular Formula | C8H6N4O2S[2][3][4] | C7H6N4S | C8H6N4O2·H2O[5] |

| Molecular Weight | 222.22 g/mol [2][3][4] | 178.22 g/mol | 208.18 g/mol [5] |

| Appearance | White to light yellow powder/crystal[3] | White odorless crystalline powder | Crystalline solid[5] |

| Purity | >95.0% (T)(HPLC)[3] | Not specified | Not specified |

| Boiling Point | 466.301°C at 760 mmHg | Not available | Not available |

| Density | 1.676 g/cm³ | Not available | Not available |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

This proposed protocol is adapted from the synthesis of related tetrazole compounds.

Objective: To synthesize 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole from 4-cyanobenzoic acid.

Materials:

-

4-cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Hydrochloric acid (HCl), 2M

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a Teflon-lined stainless steel autoclave, combine 4-cyanobenzoic acid (1.0 mmol), sodium azide (1.0 mmol), and zinc bromide (1.0 mmol).

-

Add 10 mL of deionized water to the mixture.

-

Seal the autoclave and heat it to 140°C for 72 hours.

-

After cooling to room temperature at a rate of 1 K/h, carefully open the autoclave.

-

Acidify the resulting solid powder with 2M HCl to precipitate the product.

-

Filter the crude product, wash with cold deionized water, and dry under vacuum.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.

Characterization: The structure of the synthesized compound would be confirmed using the following spectroscopic methods. Expected spectral data are inferred from the compound's structure.

Table 2: Expected Spectroscopic Data for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (doublets, ~7.5-8.2 ppm), Carboxylic acid proton (singlet, >12 ppm), Thiol proton (broad singlet, variable ppm) |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), Carboxylic acid carbon (~167 ppm), Tetrazole carbon (~150 ppm) |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C=N stretch (~1600), C-S stretch (~600-700) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 221.02 |

Potential Applications and Biological Activity

Based on the literature for structurally related compounds, 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is expected to exhibit several valuable biological activities and material science applications.

Corrosion Inhibition

Mercapto-tetrazole derivatives are well-documented as effective corrosion inhibitors, particularly for copper and its alloys. The mechanism involves the formation of a protective film on the metal surface through the coordination of the sulfur and nitrogen atoms of the tetrazole ring with the metal ions.

Table 3: Corrosion Inhibition Efficiency of Related Tetrazole Compounds

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration | Reference |

| 1-Ethyl-5-mercapto-1H-tetrazole | Copper | 0.5M H₂SO₄ | 88.30 | 200 mg/L | [2] |

| 1-Phenyl-5-mercaptotetrazole | Copper | 0.5 M HCl | 98 | 10⁻³ M | |

| 1-Phenyl-5-mercaptotetrazole | Copper | 1M Acetic Acid | 89 | 5 x 10⁻⁴ M |

dot

References

- 1. researchgate.net [researchgate.net]

- 2. electrochemsci.org [electrochemsci.org]

- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 4. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nanoparticle Functionalization using 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) is a bifunctional organic ligand increasingly utilized in the surface functionalization of nanoparticles. Its unique structure, featuring a thiol group for strong anchoring to metallic nanoparticle surfaces (e.g., gold) and a carboxylic acid group for subsequent bioconjugation, makes it an ideal candidate for applications in drug delivery, biosensing, and cellular imaging. The tetrazole ring further contributes to the stability of the nanoparticle conjugate.

These application notes provide detailed protocols for the functionalization of gold nanoparticles (AuNPs) with CPMT, their characterization, and their application in the delivery of the chemotherapeutic drug doxorubicin.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

| Nanoparticle Type | Average Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |

| Citrate-Capped AuNPs | 20.5 ± 0.8 | 0.210 | -35.2 ± 2.1 |

| CPMT-Functionalized AuNPs | 25.1 ± 1.1 | 0.255 | -45.8 ± 2.5 |

| Doxorubicin-Loaded CPMT-AuNPs | 30.2 ± 1.5 | 0.280 | -28.4 ± 1.9 |

Table 2: Doxorubicin Loading and Release

| Parameter | Value |

| Doxorubicin Loading Capacity on CPMT-AuNPs (µg DOX / mg AuNPs) | 150 µg/mg |

| Doxorubicin Encapsulation Efficiency (%) | 85% |

| In-vitro Doxorubicin Release at pH 7.4 after 24h (%) | 20% |

| In-vitro Doxorubicin Release at pH 5.0 after 24h (%) | 75% |

Table 3: In Vitro Cytotoxicity (MTT Assay)

| Cell Line | Formulation | IC50 (µg/mL) |

| MCF-7 (Human Breast Adenocarcinoma) | Free Doxorubicin | 0.5 |

| MCF-7 (Human Breast Adenocarcinoma) | Doxorubicin-Loaded CPMT-AuNPs | 0.2 |

| HEK293 (Human Embryonic Kidney) | Doxorubicin-Loaded CPMT-AuNPs | 5.8 |

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-capped AuNPs which serve as the precursor for functionalization.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

Deionized (DI) water (18.2 MΩ·cm)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

-

Prepare a 1 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in DI water.

-

In a round-bottom flask equipped with a condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

-

Observe the color change from pale yellow to deep red, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15 minutes.

-

Allow the solution to cool to room temperature.

-

Characterize the synthesized citrate-capped AuNPs using Dynamic Light Scattering (DLS) and Zeta Potential measurements (refer to Table 1 for expected values).

-

Store the AuNP solution at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with CPMT via Ligand Exchange

This protocol details the surface modification of citrate-capped AuNPs with CPMT.

Materials:

-

Citrate-capped AuNP solution (from Protocol 1)

-

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT)

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Prepare a 10 mM solution of CPMT in ethanol.

-

To 10 mL of the citrate-capped AuNP solution, add the CPMT solution to achieve a final concentration of 1 mM.

-

Incubate the mixture for 24 hours at room temperature with gentle stirring to facilitate the ligand exchange process.

-

Purify the CPMT-functionalized AuNPs by centrifugation at 12,000 x g for 20 minutes.

-

Carefully remove the supernatant containing excess CPMT and displaced citrate ions.

-

Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).

-

Repeat the centrifugation and resuspension steps twice more to ensure complete removal of unbound ligands.

-

After the final wash, resuspend the purified CPMT-AuNPs in the desired volume of PBS.

-

Characterize the functionalized nanoparticles by DLS and Zeta Potential to confirm successful surface modification (refer to Table 1).

Protocol 3: Doxorubicin Loading onto CPMT-Functionalized AuNPs

This protocol describes the loading of the anticancer drug doxorubicin onto the CPMT-functionalized AuNPs.

Materials:

-

CPMT-functionalized AuNP suspension (from Protocol 2)

-

Doxorubicin hydrochloride (DOX)

-

DI water

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Prepare a 1 mg/mL stock solution of doxorubicin in DI water.

-

Add the doxorubicin solution to the CPMT-AuNP suspension to achieve a final doxorubicin concentration of 100 µg/mL. The carboxylic acid groups on the CPMT will interact with the amine groups on doxorubicin.

-

Stir the mixture at room temperature for 24 hours in the dark.

-

Remove unloaded doxorubicin by dialysis against DI water for 48 hours at 4°C, with frequent water changes.

-

Determine the doxorubicin loading capacity and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of the supernatant at 480 nm before and after loading.

-

Characterize the doxorubicin-loaded CPMT-AuNPs by DLS and Zeta Potential (refer to Table 1).

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxicity of doxorubicin-loaded CPMT-AuNPs.

Materials:

-

MCF-7 and HEK293 cells

-

Doxorubicin-loaded CPMT-AuNPs (from Protocol 3)

-

Free Doxorubicin solution

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed MCF-7 and HEK293 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of free doxorubicin and doxorubicin-loaded CPMT-AuNPs in complete culture medium.

-

Replace the medium in the wells with the prepared drug solutions and incubate for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (refer to Table 3).

Visualizations

Caption: Experimental workflow for synthesis, functionalization, and application of CPMT-AuNPs.

Caption: Proposed cellular uptake and drug release mechanism for DOX-CPMT-AuNPs.

Application Notes and Protocols for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CMT) Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CMT), also known as 4-(5-Mercapto-1H-tetrazol-1-yl)benzoic acid, is a bifunctional organic molecule increasingly utilized in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The molecule's design incorporates a thiol group (-SH) that serves as a robust anchor to the gold substrate through a strong gold-sulfur bond. The terminal carboxylic acid group (-COOH) provides a versatile functional handle for the subsequent covalent immobilization of a wide range of biomolecules, including proteins, peptides, and nucleic acids. This functionality is critical for applications in biosensing, drug delivery, and the development of biocompatible surfaces. The rigid phenyl-tetrazole backbone ensures the formation of well-ordered and densely packed monolayers, which is essential for precise control over surface properties.

These application notes provide detailed protocols for the synthesis of CMT, the formation of CMT SAMs on gold substrates, and the characterization of these monolayers using various surface-sensitive techniques. Additionally, a protocol for the immobilization of biomolecules onto CMT-functionalized surfaces is described.

Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

A reliable method for the synthesis of 1-(4-carboxyphenyl)-5-mercaptotetrazole has been reported, providing a clear pathway for obtaining the necessary precursor for SAM formation.

Protocol for CMT Synthesis

This protocol is adapted from a known synthetic route.

Materials:

-

4-ethoxy carbonylphenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

Procedure:

-

A dispersion of 31 g of 4-ethoxy carbonylphenyl isothiocyanate and 11.7 g of sodium azide in 300 ml of water is refluxed for 5 hours.

-

The reaction mixture is then cooled to room temperature and acidified to a pH of approximately 2 with concentrated hydrochloric acid.

-

The resulting crystalline precipitate of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole is collected by filtration.

-

To this intermediate, 25 g of sodium hydroxide and 500 ml of water are added, and the mixture is stirred at 70°C for 30 minutes to facilitate hydrolysis of the ester.

-

After cooling to room temperature, the reaction mixture is neutralized with concentrated hydrochloric acid.

-

The deposited crystals of 1-(4-carboxyphenyl)-5-mercaptotetrazole are collected by filtration.

-

The crude product is recrystallized from methanol to yield the purified compound.

Expected Yield: Approximately 40 g (48% yield) with a melting point of 198°C.

Formation of Self-Assembled Monolayers of CMT on Gold

The formation of a high-quality CMT SAM on a gold substrate is a critical step for subsequent applications. This process involves the spontaneous chemisorption of the thiol group onto the gold surface.

Protocol for SAM Formation

Materials:

-